molecular formula C17H21NO4 B3022201 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-81-4

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3022201
CAS No.: 879329-81-4
M. Wt: 303.35 g/mol
InChI Key: DMNKUORASIRBQR-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with methoxyphenyl, methoxypropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-methanol.

    Substitution: Formation of 4-nitro-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid or 4-bromo-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, methoxypropyl, and methyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-12-15(17(19)20)11-16(18(12)9-4-10-21-2)13-5-7-14(22-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNKUORASIRBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCOC)C2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
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5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2-methyl-1H-pyrrole-3-carboxylic acid

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